5-Bromo-4-chlorocoumarin
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Overview
Description
5-Bromo-4-chlorocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
The synthesis of 5-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
5-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted coumarins with enhanced biological or photophysical properties.
Scientific Research Applications
5-Bromo-4-chlorocoumarin has a wide range of applications in scientific research, including:
Fluorescent Probes: Due to its strong fluorescence, it is used as a fluorescent probe for labeling biomolecules, detecting metal ions, and monitoring environmental changes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound is used in various biological assays to study enzyme activities, cellular processes, and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . For example, its anticancer activity may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:
4-Methylcoumarin: Known for its antimicrobial properties.
7-Hydroxycoumarin: Widely used as a fluorescent probe and in medicinal chemistry.
6-Nitrocoumarin: Investigated for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its dual halogen substitution, which enhances its chemical reactivity and broadens its range of applications compared to other coumarin derivatives.
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
5-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H |
InChI Key |
DAHNVUOFFPSWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
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